molecular formula C7H8N4O B11917954 4-Amino-7-methyl-3H-imidazo[4,5-c]pyridin-3-ol

4-Amino-7-methyl-3H-imidazo[4,5-c]pyridin-3-ol

Katalognummer: B11917954
Molekulargewicht: 164.16 g/mol
InChI-Schlüssel: JRUBVJGRIQRLLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-7-methyl-3H-imidazo[4,5-c]pyridin-3-ol is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-7-methyl-3H-imidazo[4,5-c]pyridin-3-ol typically involves the reaction of 5-methyl-3,4-diaminopyridine with formic acid. The reaction mixture is boiled under reflux for several hours to yield the desired product . This method is efficient for preparing derivatives substituted with a methyl group at various positions of the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-7-methyl-3H-imidazo[4,5-c]pyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various substituted imidazopyridines, which can exhibit different biological activities and pharmacological properties .

Wissenschaftliche Forschungsanwendungen

4-Amino-7-methyl-3H-imidazo[4,5-c]pyridin-3-ol has numerous scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Amino-7-methyl-3H-imidazo[4,5-c]pyridin-3-ol involves its interaction with specific molecular targets and pathways. For instance, as a GABA A receptor agonist, it modulates the receptor’s activity, leading to altered neurotransmission. It can also inhibit enzymes like aromatase, affecting hormone synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Amino-7-methyl-3H-imidazo[4,5-c]pyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and pharmacological potential. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research and drug development .

Eigenschaften

Molekularformel

C7H8N4O

Molekulargewicht

164.16 g/mol

IUPAC-Name

3-hydroxy-7-methylimidazo[4,5-c]pyridin-4-amine

InChI

InChI=1S/C7H8N4O/c1-4-2-9-7(8)6-5(4)10-3-11(6)12/h2-3,12H,1H3,(H2,8,9)

InChI-Schlüssel

JRUBVJGRIQRLLF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN=C(C2=C1N=CN2O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.